3-[(4-Chlorophenyl)methyl]azetidine hydrochloride
Overview
Description
“3-[(4-Chlorophenyl)methyl]azetidine hydrochloride” is a chemical compound with the CAS Number: 1375474-38-6 . It has a molecular weight of 218.13 and its IUPAC name is 3-(4-chlorobenzyl)azetidine hydrochloride .
Molecular Structure Analysis
The InChI code for “3-[(4-Chlorophenyl)methyl]azetidine hydrochloride” is 1S/C10H12ClN.ClH/c11-10-3-1-8(2-4-10)5-9-6-12-7-9;/h1-4,9,12H,5-7H2;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a powder and should be stored at room temperature . It should be kept away from moisture .Scientific Research Applications
Synthesis and Reactivity
Synthesis of Azetidines and Their Reactivity : Research into azetidines, including compounds like "3-[(4-Chlorophenyl)methyl]azetidine hydrochloride", has demonstrated the synthesis of 2-aryl-3,3-dichloroazetidines and their reactivity. These compounds are obtained through the reduction of corresponding azetidinones and have been investigated for their potential in generating aziridines and aroylaziridines through various chemical reactions. Such compounds are valuable for their ring structures and potential in synthesizing other heterocyclic compounds (Dejaegher, Mangelinckx, & de Kimpe, 2002).
Heterocyclic Compound Synthesis : The synthesis of heterocyclic compounds, such as nitrogen and sulfur-containing azetidinones, has been explored using microwave-assisted methods. These compounds, synthesized from Schiff base derivatives, show significant antibacterial and antifungal activity, highlighting the medicinal chemistry applications of azetidines (Mistry & Desai, 2006).
Azetidine-Containing Compounds as Antibacterial Agents : Research into robenidine analogues, which share structural features with "3-[(4-Chlorophenyl)methyl]azetidine hydrochloride", has shown effectiveness against MRSA and VRE, suggesting the potential for azetidine derivatives in developing new antibacterial agents (Abraham et al., 2016).
Applications in Medicinal Chemistry
Cholesterol Absorption Inhibitors : The synthesis of bicyclic azetidin-2-ones has been investigated for their potential as blood cholesterol inhibitors. This demonstrates the versatility of azetidine derivatives in medicinal applications, particularly in managing cholesterol levels (Salman & Magtoof, 2019).
Antiviral Activity : Azetidine derivatives have been explored for their antiviral activity against influenza A, showing that modifications of the azetidine ring can lead to compounds with significant potency. This underscores the potential for azetidine-containing compounds in antiviral drug development (Zoidis et al., 2003).
Safety And Hazards
The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . The precautionary statements associated with the compound are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]azetidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN.ClH/c11-10-3-1-8(2-4-10)5-9-6-12-7-9;/h1-4,9,12H,5-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIRLXNHCVRNPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=CC=C(C=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Chlorophenyl)methyl]azetidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.